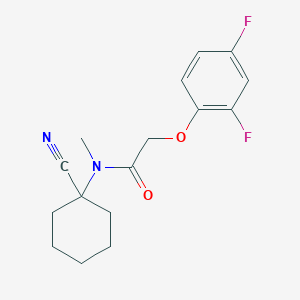
N-(1-cyanocyclohexyl)-2-(2,4-difluorophenoxy)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-(2,4-difluorophenoxy)-N-methylacetamide is a novel compound that has gained significant attention in scientific research. It is commonly referred to as "DMCX" and is known for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology.
Wirkmechanismus
The exact mechanism of action of DMCX is not fully understood. However, it is known to modulate the activity of various receptors and enzymes in the brain and other tissues. DMCX has been shown to bind to the glycine site of the NMDA receptor, which enhances the activity of the receptor and promotes synaptic plasticity. DMCX also inhibits the activity of the enzyme histone deacetylase (HDAC), which regulates gene expression and is involved in various cellular processes such as cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
DMCX has been shown to have various biochemical and physiological effects. In the brain, DMCX enhances synaptic plasticity, which is important for learning and memory. DMCX also has anti-inflammatory properties and can modulate the immune response in various tissues. In cancer cells, DMCX induces apoptosis and inhibits angiogenesis, which can lead to tumor regression. DMCX has also been shown to enhance the efficacy of chemotherapy drugs and reduce their side effects.
Vorteile Und Einschränkungen Für Laborexperimente
DMCX has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DMCX has also been shown to have low toxicity in animal models, making it a promising candidate for further preclinical studies. However, DMCX has some limitations for lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans are yet to be determined.
Zukünftige Richtungen
There are several future directions for research on DMCX. In neuroscience, further studies are needed to investigate its potential therapeutic applications in neurodegenerative diseases and psychiatric disorders such as depression and schizophrenia. In oncology, preclinical studies are needed to determine the efficacy and safety of DMCX in combination with chemotherapy drugs. In immunology, further studies are needed to investigate its potential therapeutic applications in autoimmune diseases and inflammatory disorders. Additionally, further studies are needed to determine the optimal dosage and administration route of DMCX in humans.
Synthesemethoden
The synthesis of DMCX involves a series of chemical reactions, starting with the reaction of 1-cyanocyclohexane with 2,4-difluoronitrobenzene in the presence of a base. The resulting intermediate is then reduced with hydrogen gas to yield 2,4-difluoroaniline. The final step involves the reaction of 2,4-difluoroaniline with N-methylacetamide in the presence of a base to produce DMCX. The purity of the compound can be achieved through column chromatography.
Wissenschaftliche Forschungsanwendungen
DMCX has shown potential therapeutic applications in various fields of scientific research. In neuroscience, DMCX has been studied for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. DMCX has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In oncology, DMCX has been studied for its anti-tumor properties. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth in animal models. DMCX has also been investigated for its potential to enhance the efficacy of chemotherapy drugs and reduce their side effects.
In immunology, DMCX has been studied for its ability to modulate the activity of immune cells such as T cells and macrophages. It has been shown to have anti-inflammatory properties and to modulate the immune response in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2,4-difluorophenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O2/c1-20(16(11-19)7-3-2-4-8-16)15(21)10-22-14-6-5-12(17)9-13(14)18/h5-6,9H,2-4,7-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQKRDPOUHAXMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=C(C=C(C=C1)F)F)C2(CCCCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-benzodioxol-5-yl-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2407714.png)
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol](/img/structure/B2407715.png)
![2-[(2-Chlorophenyl)methyl]piperidine](/img/structure/B2407716.png)
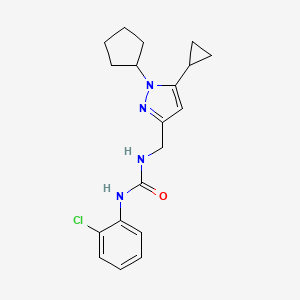
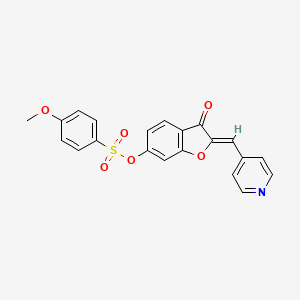
![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B2407720.png)
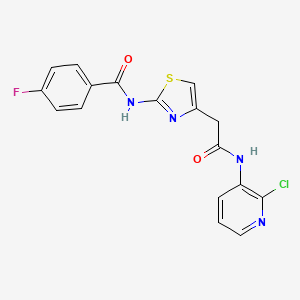
![1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine](/img/structure/B2407722.png)
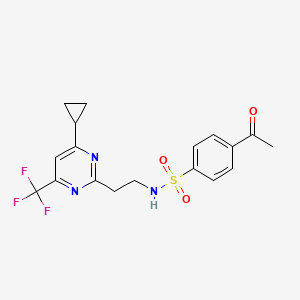
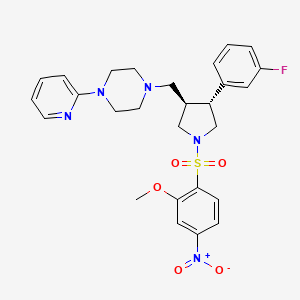
![6-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2407732.png)
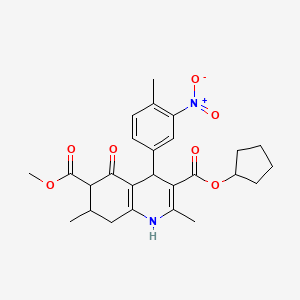
![8-(3-chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407735.png)
![2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2407737.png)